(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound with significant potential in scientific research. Its IUPAC name reflects its intricate structure, which includes a benzofuran moiety and multiple methoxy groups. The compound is classified under the category of bioactive reagents and is primarily utilized for non-human research purposes.
(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate falls into the category of organic compounds known for their bioactive properties. It is particularly relevant in medicinal chemistry and pharmacological studies due to its structural features that may interact with biological systems.
The synthesis of (Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves multi-step organic reactions. A common method includes the use of condensation reactions to form the benzofuran core followed by functionalization with methoxy groups. Specific synthetic routes may vary depending on the desired purity and yield.
The molecular structure of (Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can be represented using various structural formulas:
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OCC4=CC=CC=C4This structure indicates the presence of multiple aromatic rings and functional groups that contribute to its chemical properties and reactivity .
The compound's structural data can be further analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate can undergo various chemical reactions typical of esters and aromatic compounds:
Reactions involving this compound should be conducted under controlled conditions to optimize yields and minimize by-products. Analytical techniques such as thin-layer chromatography (TLC) are often employed to monitor reaction progress.
The mechanism of action for (Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate involves its interaction with biological targets at the molecular level:
Further studies are required to elucidate specific interactions and quantify biological effects through assays designed for pharmacological evaluation.
Relevant analyses such as differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) can provide insights into thermal stability.
(Z)-benzyl 2-((3-oxo-2-(2,3,4-trimethoxybenzylidene)-2,3-dihydrobenzofuran-6-yl)oxy)acetate holds potential applications in various fields:
Research continues to explore its full potential in these areas .
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7